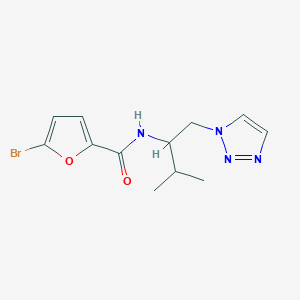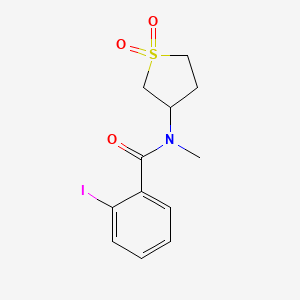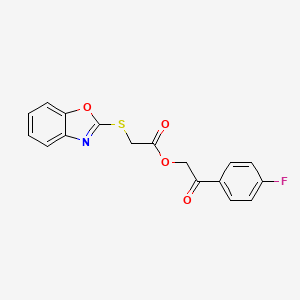![molecular formula C11H11ClFNO B2507654 [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride CAS No. 2580242-07-3](/img/structure/B2507654.png)
[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a fluorophenyl group attached to the furan ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that many furan derivatives possess various biological activities . These activities suggest that EN300-27719292 may interact with multiple targets within the body.
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways . These can include pathways related to cellular metabolism, signal transduction, and gene expression. The specific pathways affected by EN300-27719292 would depend on its precise targets and mode of action.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability of a compound and its ultimate effects in the body .
Result of Action
Given the biological activities associated with furan derivatives, it’s plausible that en300-27719292 could have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of EN300-27719292 could be influenced by various environmental factors. These might include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as storage conditions, could also affect the stability of EN300-27719292 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Methanamine Group: The methanamine group can be attached to the furan ring through nucleophilic substitution reactions, where an amine group is introduced to the furan ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to reduce the fluorophenyl group or the furan ring, leading to different reduced products.
Substitution: The compound can undergo substitution reactions, where different functional groups can be introduced to the furan ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the fluorophenyl group can lead to the formation of fluorophenyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biology, the compound is used in the study of enzyme interactions and the development of enzyme inhibitors. It is also used in the study of cell signaling pathways and the development of new therapeutic agents.
Medicine: In medicine, this compound is used in the development of new drugs for the treatment of various diseases. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and the study of catalytic processes.
Comparison with Similar Compounds
- [5-(3-Chlorophenyl)furan-2-yl]methanamine;hydrochloride
- [5-(3-Bromophenyl)furan-2-yl]methanamine;hydrochloride
- [5-(3-Iodophenyl)furan-2-yl]methanamine;hydrochloride
Comparison: Compared to these similar compounds, [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[5-(3-fluorophenyl)furan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO.ClH/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11;/h1-6H,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRIPUGBBBCWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)



![3-(4-bromophenyl)-6-[2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)
![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)
![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)
